
N-cyclopentyl-4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopentyl-4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxamide” is a complex organic compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a key component of many biologically active compounds and is used in the development of a wide range of drugs .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Applications De Recherche Scientifique
Piperazine Derivatives in Scientific Research
Anti-mycobacterial Activity
Piperazine derivatives, due to their structural versatility, have been investigated for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis. These studies focus on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, aiming to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Applications
Research has highlighted the significance of piperazine as a core moiety in numerous drugs across various therapeutic areas. Modifications to the piperazine nucleus have been shown to significantly influence the medicinal potential of resultant molecules. This encompasses a range of activities including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory effects, demonstrating the scaffold's flexibility in drug discovery (Rathi et al., 2016).
Imidazole Derivatives in Scientific Research
Antitumor Activity
Imidazole derivatives have been reviewed for their antitumor activities. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have shown promise in preclinical testing stages for new antitumor drugs. The structures of these derivatives are of interest for the synthesis of compounds with varied biological properties, suggesting potential applications in cancer research (Iradyan et al., 2009).
Antimicrobial Activities
Imidazole is utilized in the pharmaceutical industry for manufacturing drugs with anti-fungal and bactericide properties. Research into imidazole and its derivatives has indicated its effectiveness against microbial resistance, prompting recommendations for the synthesis of more derivatives to combat new strains of organisms (2022).
Mécanisme D'action
The mechanism of action would depend on the intended use of the compound. Many imidazole derivatives exhibit biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-cyclopentyl-4-(1-methylimidazol-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-17-7-6-15-13(17)18-8-10-19(11-9-18)14(20)16-12-4-2-3-5-12/h6-7,12H,2-5,8-11H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSWLCKQPYTSFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

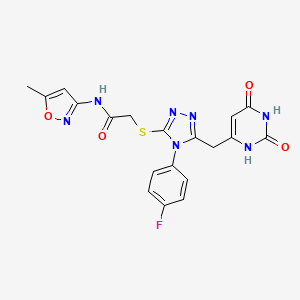
![1-(3-((2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2695668.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2695669.png)

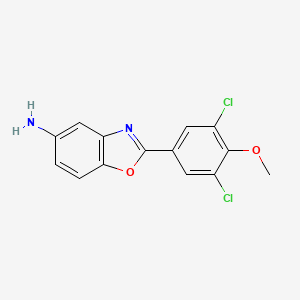
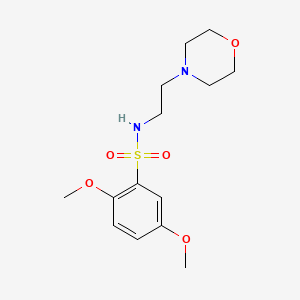
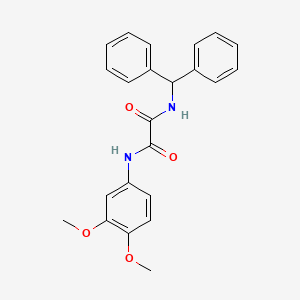

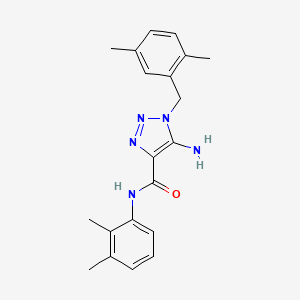
![ethyl 3-cyano-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2695681.png)
![6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2695684.png)
![2,5-dichloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2695687.png)
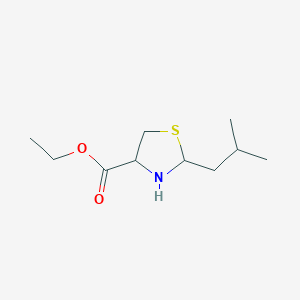
![3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2695690.png)